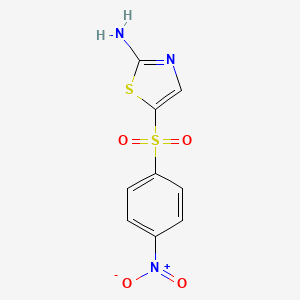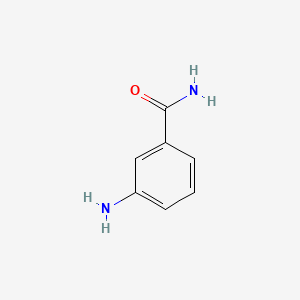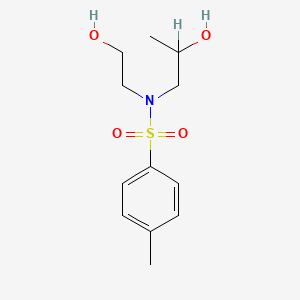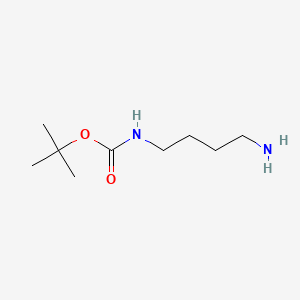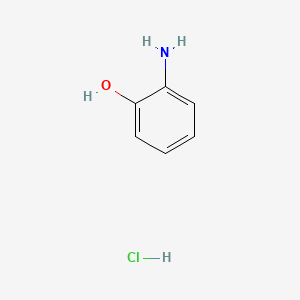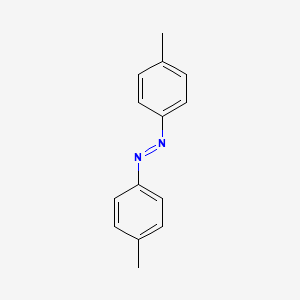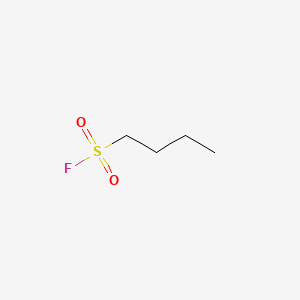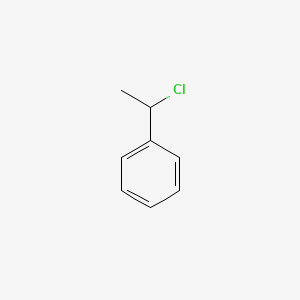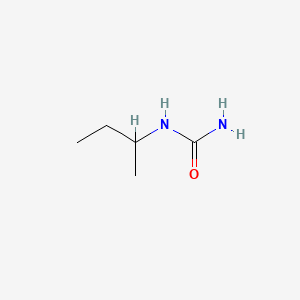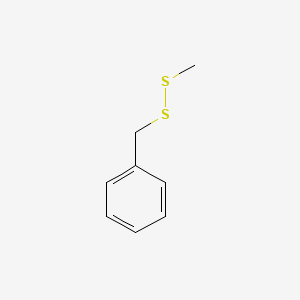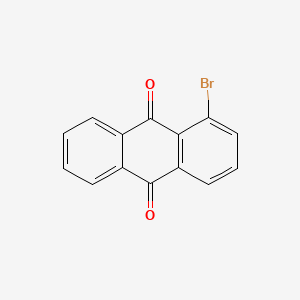
1-Bromoanthrachinon
Übersicht
Beschreibung
1-Bromoanthraquinone (1-BAQ) is an organic compound belonging to the class of brominated anthraquinones. It is a white crystalline solid with a molecular formula of C14H8Br2O2. 1-BAQ is used in a variety of scientific research applications, ranging from synthesizing polymers to studying the biochemical and physiological effects of brominated compounds. Finally, potential future directions for research involving 1-BAQ will be explored.
Wissenschaftliche Forschungsanwendungen
Ullmann-Kondensationsreaktion
1-Bromoanthrachinon wird in der Ullmann-Kondensationsreaktion mit Aminen in aprotischen Lösungsmitteln verwendet. Die Elektronenspinresonanz (ESR)-Spektren des Ullmann-Kondensationsreaktionssystems aus this compound-2-Aminoethanol-CuBr zeigten, dass Kupfer(II)-Spezies und das this compound-Radikalanion durch einen Elektronentransfer von Kupfer(I)-Spezies zu this compound gebildet wurden .
Synthese von Bromaminsäure-Analoga
This compound wird bei der Synthese von Bromaminsäure-Analoga verwendet, die Vorläufer für Farbstoffe und Arzneimittel sind. Das 1-Aminoanthrachinon wurde in sein 2-Hydroxymethyl-substituiertes Derivat umgewandelt, das unter verschiedenen Reaktionsbedingungen die entsprechenden Carbaldehyd-, Carbonsäure- und Nitril-Derivate ergab .
Photokatalysator für die Oxidation von sekundären aromatischen Alkoholen
This compound fungiert als hochwirksamer Photokatalysator für die Oxidation von sekundären aromatischen Alkoholen .
Herstellung von AQ-Arzneimitteln und -Farbstoffen
Die synthetisierten bromierten AQs sind wertvolle Vorläufer für die Herstellung von AQ-Arzneimitteln und -Farbstoffen .
Produktion von biologisch aktiven Verbindungen
Bromaminsäure, ein Derivat von this compound, ist ein wichtiger Vorläufer für die Gewinnung von biologisch aktiven Verbindungen durch den Austausch des C4-Bromsubstituenten durch verschiedene (Ar)alkylaminreste .
Rolle in der Textilindustrie
Anthrachinonderivate, einschließlich this compound, spielen eine bedeutende Rolle in der Textilindustrie .
Wirkmechanismus
Target of Action
1-Bromoanthraquinone (1-BrAQ) is a derivative of anthraquinone, a class of organic compounds that play a prominent role in medicine and the textile industry Anthraquinones are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
It has been experimentally proven that 2-bromoanthraquinone (2-braq), a similar compound, can undergo hydrogen transfer with an alpha-aromatic alcohol under light conditions, thereby efficiently oxidizing the aromatic alcohol to the corresponding product
Biochemical Pathways
Anthraquinones, including 1-BrAQ, are recognized as high-efficiency photocatalysts that can perform various redox reactions in aqueous or organic phases . In the case of 2-BrAQ, it has been shown to participate in the oxidation of sec-aromatic alcohols
Pharmacokinetics
It is known that anthraquinone derivatives can be rapidly absorbed and distributed to most soft tissues . The majority of these compounds are metabolized, and both the parent compound and its metabolites are excreted in the feces and urine .
Result of Action
Anthraquinone derivatives are known to exert a variety of pharmacological activities, including anti-inflammatory, antitumor, antifungal, antiviral, and blood platelet inhibitory effects
Action Environment
The action of 1-BrAQ, like other anthraquinones, can be influenced by environmental factors. For instance, the photocatalytic activity of 2-BrAQ was found to be affected by the electronegativity of the substituent at the 2 position of the anthraquinone ring and the acidity of the solvent . It is plausible that similar factors could influence the action, efficacy, and stability of 1-BrAQ.
Safety and Hazards
Zukünftige Richtungen
Anthraquinones, including 1-Bromoanthraquinone, have been recognized for their potential in various therapeutic applications, particularly as anticancer agents . The development of new anticancer agents is warranted due to the emergence of drug-resistant cancers . Furthermore, controlled drug delivery systems are being explored for their potential to improve the efficacy and safety of drugs like 1-Bromoanthraquinone .
Biochemische Analyse
Biochemical Properties
1-Bromoanthraquinone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been studied for its potential as a precursor in the synthesis of biologically active molecules, including dyes and drugs . It interacts with various enzymes and proteins, influencing their activity and function. For instance, 1-Bromoanthraquinone has been shown to inhibit certain enzymes involved in cellular processes, thereby modulating biochemical pathways . The nature of these interactions often involves the binding of 1-Bromoanthraquinone to the active sites of enzymes, leading to changes in their catalytic activity.
Cellular Effects
The effects of 1-Bromoanthraquinone on various types of cells and cellular processes have been extensively studied. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, 1-Bromoanthraquinone has been found to modulate the activity of key signaling molecules, thereby altering the downstream effects on gene expression and metabolic pathways. Additionally, it has been observed to induce changes in cellular metabolism, leading to alterations in the production and utilization of energy within cells . These effects highlight the potential of 1-Bromoanthraquinone as a modulator of cellular function and its relevance in biomedical research.
Molecular Mechanism
The molecular mechanism of action of 1-Bromoanthraquinone involves its interactions with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For instance, 1-Bromoanthraquinone has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions underpin the biochemical effects of 1-Bromoanthraquinone and provide insights into its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromoanthraquinone have been observed to change over time. This compound exhibits stability under certain conditions, but it can undergo degradation under specific environmental factors . The long-term effects of 1-Bromoanthraquinone on cellular function have been studied in both in vitro and in vivo settings. It has been found that prolonged exposure to 1-Bromoanthraquinone can lead to sustained changes in cellular metabolism and function . These temporal effects are important considerations for the use of 1-Bromoanthraquinone in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-Bromoanthraquinone vary with different dosages in animal models. Studies have shown that low doses of 1-Bromoanthraquinone can have beneficial effects on cellular function, while high doses may lead to toxic or adverse effects . For instance, at higher concentrations, 1-Bromoanthraquinone has been observed to induce oxidative stress and cellular damage in animal models . These dosage-dependent effects highlight the importance of careful dosage optimization in the use of 1-Bromoanthraquinone for therapeutic purposes.
Metabolic Pathways
1-Bromoanthraquinone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The primary metabolic pathways include hydroxylation, oxidation, and conjugation reactions, which are mediated by liver enzymes . These metabolic processes result in the formation of various metabolites that can influence cellular function and biochemical pathways. Understanding the metabolic pathways of 1-Bromoanthraquinone is crucial for elucidating its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-Bromoanthraquinone within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of 1-Bromoanthraquinone within cells are influenced by its interactions with transport proteins and other biomolecules . These transport and distribution mechanisms are important for understanding the cellular dynamics of 1-Bromoanthraquinone.
Subcellular Localization
The subcellular localization of 1-Bromoanthraquinone plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through post-translational modifications and targeting signals . The localization of 1-Bromoanthraquinone within these compartments can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of 1-Bromoanthraquinone is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-bromoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTPIHZYOGDSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212556 | |
| Record name | 1-Bromoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-83-7 | |
| Record name | 1-Bromoanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of copper in reactions involving 1-bromoanthraquinone and amines, like 2-aminoethanol?
A: Research has shown that copper compounds, particularly copper(I) salts, act as catalysts in the Ullmann condensation reaction between 1-bromoanthraquinone and amines like 2-aminoethanol. [, , ] This reaction is important for synthesizing substituted anthraquinone derivatives. Interestingly, the reaction often exhibits an induction period, which disappears with the addition of copper(II) species. [] Studies suggest that while copper(I) initiates the reaction, copper(II) species, generated during the reaction through electron transfer processes, significantly enhance the catalytic activity of copper(I). [] This synergistic effect between copper(I) and copper(II) is crucial for the reaction's effectiveness.
Q2: Can 1-bromoanthraquinone undergo reduction, and if so, what are the products?
A: Yes, 1-bromoanthraquinone can be electrochemically reduced. [] Studies utilizing techniques like photoelectrochemical hydrodynamic voltammetry and electrochemical electron spin resonance (ESR) have revealed that the reduction process involves the formation of a radical anion intermediate. [] This radical anion is unstable under irradiation and undergoes dissociation, yielding bromide ions and the anthraquinone radical. The anthraquinone radical can then be further reduced to form anthraquinone. [] This process highlights the compound's redox activity and its potential role in photochemical and electrochemical systems.
Q3: How does the halogen substituent influence the reactivity of 1-haloanthraquinones in reactions with amines?
A: The nature of the halogen atom in 1-haloanthraquinones significantly impacts their reactivity with amines in the presence of copper catalysts. [] For instance, 1-iodoanthraquinone exhibits higher reactivity compared to 1-bromoanthraquinone. [] This difference in reactivity can be attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being weaker and therefore easier to cleave than the C-Br bond. This understanding is crucial for optimizing reaction conditions and selecting appropriate substrates in organic synthesis.
Q4: Are there any known side reactions or challenges associated with reactions involving 1-bromoanthraquinone?
A: One documented side reaction during the Ullmann condensation of 1-bromoanthraquinone with amines is debromination. [] This undesired pathway leads to the formation of anthraquinone as a byproduct, reducing the yield of the desired substituted product. Studies suggest that the 1-bromoanthraquinone radical anion, formed during the reaction, is responsible for this debromination process. [] Understanding these side reactions is essential for developing strategies to minimize them and improve the efficiency of the desired transformations.
Q5: What are the future directions for research on 1-bromoanthraquinone?
A5: Given its intriguing electrochemical properties and role in synthetic chemistry, research on 1-bromoanthraquinone continues to explore several avenues:
- Optimization of Catalytic Processes: Exploring new catalysts and reaction conditions to enhance the efficiency and selectivity of reactions involving 1-bromoanthraquinone, particularly in Ullmann condensation reactions, remains an active area of research. [, ]
- Electrochemical Applications: Further investigating the electrochemical behavior of 1-bromoanthraquinone and related derivatives could lead to applications in areas like electrocatalysis, energy storage, and sensing. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
